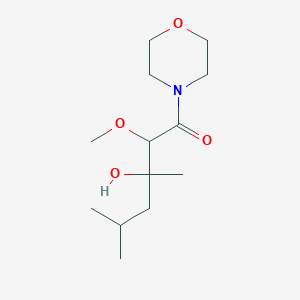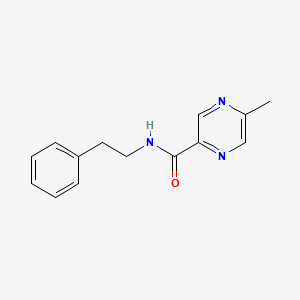![molecular formula C15H17NO4 B12594759 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one CAS No. 642442-31-7](/img/structure/B12594759.png)
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a dimethylcyclohexenone moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-dimethylcyclohex-2-en-1-one with 4-nitrobenzaldehyde in the presence of a base, followed by reduction and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography are often used for purification .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a fluorescent sensor for selective detection of metal ions like cadmium (Cd2+).
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it binds to metal ions, leading to a change in its fluorescence properties. The hydroxy and nitrophenyl groups play crucial roles in these interactions, facilitating binding and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with hydroxy and nitrophenyl groups. This structure imparts specific chemical reactivity and fluorescence properties, making it valuable for applications in sensing and material science.
Properties
CAS No. |
642442-31-7 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO4/c1-15(2)8-7-13(17)12(9-15)14(18)10-3-5-11(6-4-10)16(19)20/h3-6,9,14,18H,7-8H2,1-2H3 |
InChI Key |
BHNNTJKJJFNUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


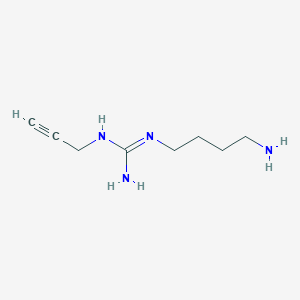
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
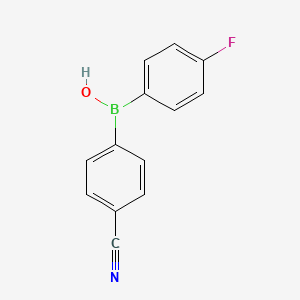
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
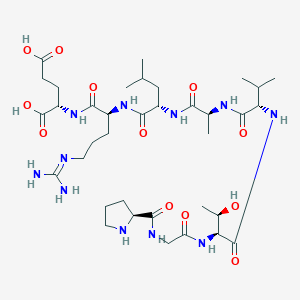
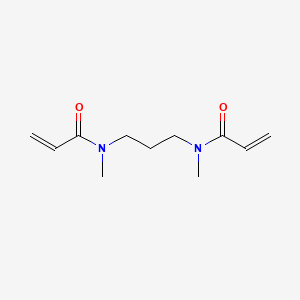
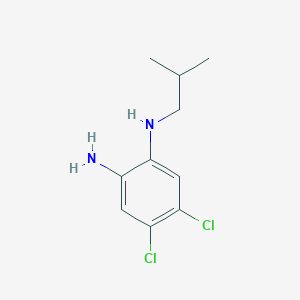
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
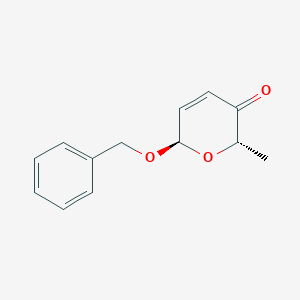
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
